molecular formula C₄HBrCl₂N₂ B017362 5-Bromo-2,4-dichloropyrimidine CAS No. 36082-50-5

5-Bromo-2,4-dichloropyrimidine

Cat. No.: B017362
CAS No.: 36082-50-5
M. Wt: 227.87 g/mol
InChI Key: SIKXIUWKPGWBBF-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloropyrimidine: is an organic compound belonging to the class of halogenated pyrimidines. It is characterized by the presence of bromine and chlorine atoms attached to a pyrimidine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichloropyrimidine typically involves the bromination of 2,4-dichloropyrimidine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Scientific Research Applications

Chemistry: 5-Bromo-2,4-dichloropyrimidine is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents. It is also used in the design of enzyme inhibitors and receptor modulators .

Industry: In the agrochemical industry, this compound is utilized in the synthesis of herbicides and fungicides. Its derivatives are explored for their potential to enhance crop protection and yield .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,4-dichloropyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2,4-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKXIUWKPGWBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302656
Record name 5-Bromo-2,4-dichloropyrimidine
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Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36082-50-5
Record name 5-Bromo-2,4-dichloropyrimidine
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Record name 5-Bromo-2,4-dichloropyrimidine
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Record name 36082-50-5
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Record name 5-Bromo-2,4-dichloropyrimidine
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Record name 5-bromo-2,4-dichloropyrimidine
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Synthesis routes and methods

Procedure details

5-bromouracil (30 g, 0.16 mole) was added to a flask containing 130 ml of POCl3. The mixture was heated at reflux for 4 days. During this time the reaction contents were protected from atmospheric moisture; HCl gas was evolved and the solution became homogeneous. Excess POCl3 was removed by distillation at atmospheric pressure. Continued distillation at reduced pressure afforded the title compound, bp 85°-90°/4 mm (29.7 g, 82% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Bromo-2,4-dichloropyrimidine a valuable starting material in organic synthesis, particularly for creating biologically active compounds?

A1: this compound serves as a versatile building block in organic synthesis due to its three halogen atoms, which can be selectively substituted in various chemical reactions. [, ] This allows for the introduction of different functional groups, enabling the creation of diverse chemical structures. This is particularly valuable in medicinal chemistry for synthesizing libraries of compounds with potentially useful biological activities.

Q2: Can you elaborate on the anticonvulsant potential of derivatives derived from this compound and their activity compared to existing treatments?

A2: Researchers investigated the anticonvulsant activity of several novel this compound derivatives using the maximal electroshock seizure (MES) model in rats. [] The study revealed that compound 3b, a specific derivative of this compound, exhibited significant anticonvulsant activity.

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